1-Amino-4-bromo anthraquinone
Overview
Description
1-Amino-4-bromo anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in the dye industry. This particular compound is notable for its applications in the synthesis of dyes and biologically active compounds .
Preparation Methods
1-Amino-4-bromo anthraquinone can be synthesized through various methods. One common approach involves the bromination of 1-aminoanthraquinone. This process typically uses bromine in a solvent like dimethylformamide (DMF) to achieve high yields and purity . Another method involves converting 1-aminoanthraquinone to its 2-hydroxymethyl-substituted derivative, which is then brominated . Industrial production methods often optimize these processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Amino-4-bromo anthraquinone undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as alkylamines, under photo-aminated conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, such as carbaldehyde, carboxylic acid, and nitrile derivatives.
Bromination: Further bromination can produce compounds like 1-amino-2,4-dibromoanthraquinone.
Common reagents used in these reactions include bromine, DMF, and various nucleophiles like ammonia and alkylamines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4-bromo anthraquinone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various dyes and intermediates.
Biology and Medicine: The compound is used to develop biologically active molecules with potential pharmacological activities, including antitumor, antifungal, and antiviral properties.
Industry: It is utilized in the textile industry for dyeing fabrics and in the production of imaging devices.
Mechanism of Action
The mechanism of action of 1-amino-4-bromoanthraquinone involves its interaction with molecular targets through its functional groups. The bromine atom and amino group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
1-Amino-4-bromo anthraquinone can be compared to other anthraquinone derivatives, such as:
1-Aminoanthraquinone: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Amino-2,4-dibromoanthraquinone:
The uniqueness of 1-amino-4-bromoanthraquinone lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Biological Activity
1-Amino-4-bromo anthraquinone (ABAQ) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities and applications in pharmaceuticals, dyes, and other industrial uses. This article explores the biological activity of ABAQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structure
The molecular formula of this compound is CHBrN\O, characterized by an anthraquinone core with an amino group at position 1 and a bromine atom at position 4. This structure is crucial for its biological activity.
Physical Properties
- Molecular Weight : 304.12 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Approximately 150 °C.
Antimicrobial Activity
Research indicates that ABAQ exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
ABAQ has shown promising results in cancer research. It induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound affects the cell cycle by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2).
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with ABAQ resulted in:
- Cell Viability Reduction : Decreased to 50% at a concentration of 25 µM after 48 hours.
- Apoptosis Induction : Increased expression of caspase-3 and caspase-9, indicating activation of apoptotic pathways.
Anti-inflammatory Properties
ABAQ also exhibits anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Cytokine | Control Level (pg/mL) | ABAQ Treatment Level (pg/mL) |
---|---|---|
TNF-alpha | 200 | 50 |
IL-6 | 150 | 30 |
The biological activity of ABAQ can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : ABAQ induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing further proliferation.
- Protein Interaction : ABAQ interacts with various cellular proteins, influencing signaling pathways related to survival and apoptosis.
Properties
IUPAC Name |
1-amino-4-bromoanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVRIPGYHSRFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347880 | |
Record name | 1-Amino-4-bromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-62-9 | |
Record name | 1-Amino-4-bromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-4-bromoanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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